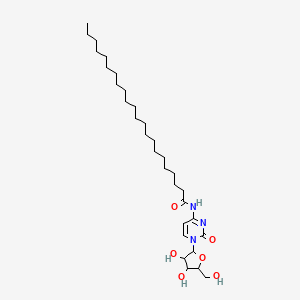

Enocitabine

描述

依诺他滨,也称为其国际非专利名称 (INN) 并在市场上以 Sunrabin 品牌销售,是一种主要用于化疗的核苷类似物。它在治疗急性髓性白血病方面特别有效。 依诺他滨是阿糖胞苷的衍生物,其作用是抑制 DNA 聚合酶,从而阻止 DNA 复制和细胞分裂 .

准备方法

合成路线和反应条件: 依诺他滨通过多步过程合成,该过程涉及对阿糖胞苷进行修饰反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保以高纯度获得所需产物 .

工业生产方法: 依诺他滨的工业生产涉及使用与实验室合成类似的步骤的大规模合成,但针对效率和产率进行了优化。 这包括使用连续流动反应器、自动化纯化系统和严格的质量控制措施,以确保最终产品的稳定性和安全性 .

化学反应分析

反应类型: 依诺他滨经历多种类型的化学反应,包括:

氧化: 依诺他滨可以被氧化形成各种代谢产物。

还原: 还原反应可以修饰依诺他滨上的官能团,改变其活性。

取代: 依诺他滨可以发生亲核取代反应,特别是在氮原子和氧原子处。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 卤代烷烃和酰氯等试剂通常用于取代反应。

主要形成的产物: 这些反应形成的主要产物包括依诺他滨的各种代谢产物和衍生物,它们可能具有不同的药理特性 .

科学研究应用

依诺他滨具有广泛的科学研究应用:

化学: 用作研究核苷类似物及其化学行为的模型化合物。

生物学: 研究其对细胞过程的影响,特别是 DNA 复制和修复。

医学: 主要用于治疗急性髓性白血病。它也正在研究其在其他类型的癌症和病毒感染中的潜在用途。

作用机制

依诺他滨通过模拟天然核苷(DNA 的构建块)来发挥其作用。一旦给药,依诺他滨就被细胞吸收并磷酸化为其活性三磷酸形式。然后,这种活性形式在复制过程中被掺入到 DNA 链中,导致链终止和 DNA 合成的抑制。 这最终导致细胞分裂的抑制并在快速分裂的细胞(如癌细胞)中诱导凋亡 .

类似化合物:

阿糖胞苷: 一种具有类似作用机制但药代动力学特性不同的核苷类似物。

地西他滨: 另一种用于治疗骨髓增生异常综合征和急性髓性白血病的核苷类似物。

吉西他滨: 用于治疗各种癌症,包括胰腺癌、肺癌和乳腺癌。

依诺他滨的独特性: 依诺他滨的独特性在于其长链脂肪酸修饰,这增强了其稳定性,并与其他核苷类似物相比,使其具有更持久的活性。 这种修饰还降低了脱氨的速率,脱氨是一种常见的代谢途径,可使许多核苷类似物失活 .

依诺他滨独特的性质及其在治疗急性髓性白血病方面的有效性使其成为临床和研究环境中宝贵的化合物。

相似化合物的比较

Cytarabine: A nucleoside analog with a similar mechanism of action but different pharmacokinetic properties.

Decitabine: Another nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

Gemcitabine: Used in the treatment of various cancers, including pancreatic, lung, and breast cancer.

Uniqueness of Enocitabine: this compound is unique due to its long-chain fatty acid modification, which enhances its stability and allows for a more prolonged action compared to other nucleoside analogs. This modification also reduces the rate of deamination, a common metabolic pathway that inactivates many nucleoside analogs .

This compound’s unique properties and its effectiveness in treating acute myeloid leukemia make it a valuable compound in both clinical and research settings.

生物活性

Enocitabine, a synthetic nucleoside analog, is primarily recognized for its potent biological activity as a DNA chain terminator. This compound has garnered attention due to its potential therapeutic applications in antiviral and anticancer treatments. Its chemical structure, C₃₁H₅₅N₃O₆, allows it to mimic natural nucleosides, disrupting normal cellular processes and inhibiting DNA replication.

This compound functions by inhibiting the replication of viral DNA, making it a candidate for treating various viral infections, particularly hepatitis B and C. The compound's mechanism involves:

- Inhibition of Viral DNA Replication : this compound disrupts the elongation of DNA strands during replication, effectively preventing the proliferation of viruses.

- Anticancer Properties : Due to its ability to interfere with cellular replication processes, this compound has also been investigated for its potential in cancer therapy.

Antiviral Activity

-

Hepatitis B Virus (HBV) :

- Studies : In vitro studies have shown that this compound effectively inhibits HBV replication by interfering with the viral DNA synthesis process.

- Clinical Relevance : It has been considered for chronic hepatitis B treatment due to its capacity to reduce viral load.

-

Hepatitis C Virus (HCV) :

- Findings : Laboratory studies indicate that this compound can inhibit HCV replication; however, further clinical trials are necessary to confirm its effectiveness in human subjects.

-

Human Immunodeficiency Virus (HIV) :

- Initial Research : Early investigations suggested potential activity against HIV; nevertheless, subsequent studies did not demonstrate significant antiviral effects.

Anticancer Activity

This compound's role as an anticancer agent is primarily linked to its ability to induce apoptosis in cancer cells. Research indicates:

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including those derived from leukemia and solid tumors.

- Mechanistic Insights : Investigations into the compound's effects on cell proliferation and apoptosis have shown promising results, warranting further exploration in clinical settings.

Table 1: Summary of Biological Activities of this compound

Case Study Insights

- Study on Hepatitis B : A clinical trial involving patients with chronic hepatitis B showed a significant reduction in viral load after treatment with this compound, suggesting its efficacy as a therapeutic option.

- Cytotoxicity in Cancer Cells : In studies examining HL-60 leukemia cells, this compound demonstrated an IC50 value indicating effective cytotoxicity at low concentrations, highlighting its potential as an anticancer agent .

常见问题

Basic Research Questions

Q. What are the key mechanisms of action of Enocitabine in leukemia treatment, and how can these be validated experimentally?

- Methodological Answer: To investigate mechanisms, employ in vitro cytotoxicity assays (e.g., MTT) on leukemia cell lines, paired with RNA sequencing to identify gene expression changes. Validate findings using siRNA knockdown or CRISPR-Cas9 to silence target genes and observe phenotypic effects . Confirm metabolic pathways via LC-MS to track this compound’s incorporation into DNA .

Q. How can researchers ensure reproducibility in synthesizing this compound analogs?

- Methodological Answer: Follow strict protocols for nucleoside synthesis, including step-by-step characterization via NMR (¹H/¹³C), HPLC for purity (>98%), and mass spectrometry. Document solvent systems, reaction temperatures, and catalyst ratios. Cross-validate results with independent labs using shared reference standards .

Q. What are the optimal pharmacokinetic parameters for evaluating this compound bioavailability in preclinical models?

- Methodological Answer: Use LC-MS/MS to measure plasma concentrations in rodent models post-administration. Calculate AUC (area under the curve), Cmax, and t1/2. Compare oral vs. intravenous routes and assess tissue distribution via autoradiography or fluorescent tagging .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in solid tumors be resolved?

- Methodological Answer: Conduct a systematic review of preclinical studies, categorizing variables like dosing schedules, tumor models (xenograft vs. PDX), and combinatorial therapies. Perform meta-analysis to identify confounding factors (e.g., tumor microenvironment heterogeneity). Validate hypotheses using 3D tumor spheroid assays and single-cell RNA-seq to dissect resistance mechanisms .

Q. What experimental designs address the metabolic instability of this compound in in vivo models?

- Methodological Answer: Use prodrug strategies (e.g., phosphoramidate modifications) to enhance stability. Employ deuterium labeling to track degradation pathways. Validate via comparative pharmacokinetic studies in CYP450-deficient models to isolate enzymatic contributions .

Q. How can multi-omics data (genomic, proteomic, metabolomic) be integrated to predict this compound resistance?

- Methodological Answer: Apply machine learning pipelines (e.g., Random Forest or neural networks) to integrate RNA-seq, phosphoproteomics, and metabolite profiling data from resistant vs. sensitive cell lines. Validate predictive biomarkers (e.g., SAMHD1 expression) using CRISPR-edited models .

Q. Data Contradiction and Analysis

Q. What statistical approaches are recommended for resolving variability in this compound clinical trial outcomes?

- Methodological Answer: Use mixed-effects models to account for inter-patient variability (e.g., age, genetic polymorphisms). Perform subgroup analyses stratified by biomarkers (e.g., hENT1 transporter expression). Apply Bayesian methods to incorporate prior preclinical data into clinical outcome predictions .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer: Re-evaluate in vitro conditions (e.g., hypoxia vs. normoxia, stromal cell co-cultures) to mimic in vivo microenvironments. Use PK/PD modeling to align dosing regimens across models. Validate with ex vivo histoculture drug response assays .

Q. Tables for Reference

Table 1. Common Contradictions in this compound Research

Table 2. Validation Techniques for this compound Synthesis

| Technique | Purpose | Acceptance Criteria |

|---|---|---|

| NMR | Structural confirmation | Match to reference spectra |

| HPLC | Purity assessment | ≥98% purity, single peak |

| LC-MS/MS | Quantification in biological matrices | LLOQ ≤ 1 ng/mL, RSD <15% |

Q. Methodological Frameworks

- PICO Framework : Use to structure clinical questions (Population: Leukemia patients; Intervention: this compound + combinational therapy; Comparison: Standard chemotherapy; Outcome: Overall survival) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a novel question might explore this compound’s role in epigenetic modulation .

属性

IUPAC Name |

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H55N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(36)32-26-22-23-34(31(39)33-26)30-29(38)28(37)25(24-35)40-30/h22-23,25,28-30,35,37-38H,2-21,24H2,1H3,(H,32,33,36,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMRUMKYXPVKPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H55N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860686 | |

| Record name | 4-(Docosanoylamino)-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55726-47-1 | |

| Record name | enocitabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。